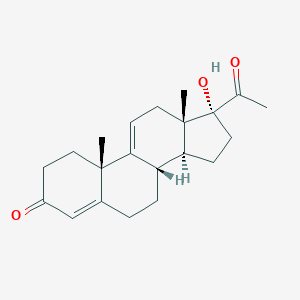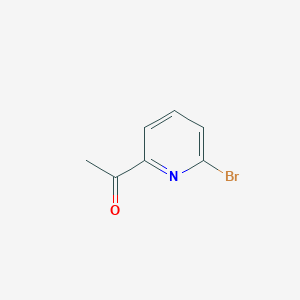
2-Acetil-6-bromopiridina
Descripción general
Descripción
2-Acetyl-6-bromopyridine, also known as 2-Acetyl-6-bromopyridine, is a useful research compound. Its molecular formula is C7H6BrNO and its molecular weight is 200.03 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Acetyl-6-bromopyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Acetyl-6-bromopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetyl-6-bromopyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis orgánica
“2-Acetil-6-bromopiridina” se utiliza como materia prima importante e intermedio en la síntesis orgánica . Desempeña un papel crucial en la formación de diversos compuestos orgánicos, contribuyendo a la diversidad y complejidad de la química orgánica.
Productos farmacéuticos
Este compuesto también se utiliza en la industria farmacéutica . Puede servir como un bloque de construcción en la síntesis de varios fármacos farmacéuticos. Su estructura única puede contribuir a las propiedades farmacológicas del producto final.
Agroquímicos
En el campo de los agroquímicos, “this compound” se utiliza como un intermedio . Se puede utilizar en la síntesis de varios pesticidas, herbicidas y otros productos agroquímicos.
Colorantes
“this compound” también encuentra su aplicación en la industria de los colorantes . Se puede utilizar en la producción de diversos tintes y pigmentos.
Intermedios OLED
Curiosamente, “this compound” también se utiliza como intermedio en la producción de diodos orgánicos emisores de luz (OLED) . Los OLED se utilizan ampliamente en pantallas digitales y tecnología de iluminación.
Reactivo bioquímico
“this compound” se puede utilizar como reactivo bioquímico en la investigación relacionada con las ciencias de la vida
Safety and Hazards
Propiedades
IUPAC Name |
1-(6-bromopyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5(10)6-3-2-4-7(8)9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJTWTUYVOEEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461589 | |
| Record name | 2-Acetyl-6-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49669-13-8 | |
| Record name | 2-Acetyl-6-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetyl-6-bromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-acetyl-6-bromopyridine a compound of interest in the development of new catalysts for olefin polymerization?
A1: 2-acetyl-6-bromopyridine serves as a valuable precursor for synthesizing Schiff bases. [] The presence of both a bromine atom and an acetyl group allows for versatile modifications. The bromine atom can be substituted with various groups, introducing steric bulk or electronic effects to the molecule. The acetyl group readily reacts with amines to form Schiff base linkages, which are known to coordinate with metal centers. This coordination is crucial for creating the active catalytic species in olefin polymerization. By modifying the substituents on the Schiff base ligand derived from 2-acetyl-6-bromopyridine, researchers can fine-tune the catalytic activity, selectivity, and other properties of the resulting postmetallocene catalysts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


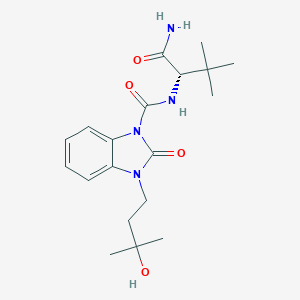
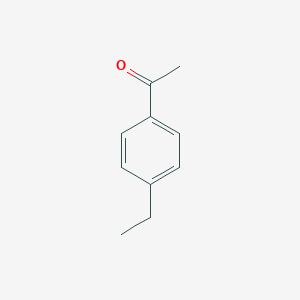
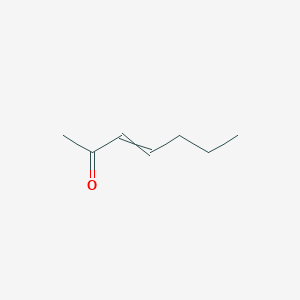
![2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene](/img/structure/B57669.png)

